molecular formula C21H20N2O6 B4902053 ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B4902053
M. Wt: 396.4 g/mol
InChI Key: LORMZRZBNYUZJN-WJDWOHSUSA-N
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Description

Ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazolidinone derivatives. This compound is characterized by its unique structure, which includes a pyrazolidinone ring fused with a benzoate ester and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate. The reaction is carried out under controlled conditions to ensure high yield and purity. For instance, the cyclization reaction between (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate has been reported to produce the desired compound with a purity greater than 95% as determined by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve maximum yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrazolidinone derivatives.

Scientific Research Applications

Ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with biological macromolecules such as DNA. Studies have shown that the compound can intercalate into DNA, causing significant changes in DNA structure and stability . This intercalation leads to an increase in DNA melting temperature and viscosity, indicating strong binding affinity. The compound’s cytotoxic effects are believed to result from its ability to disrupt DNA function and induce cell death in tumor cells.

Comparison with Similar Compounds

Ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with DNA, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-4-29-21(26)14-6-8-15(9-7-14)23-20(25)16(19(24)22-23)11-13-5-10-17(27-2)18(12-13)28-3/h5-12H,4H2,1-3H3,(H,22,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORMZRZBNYUZJN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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